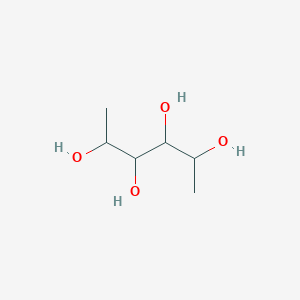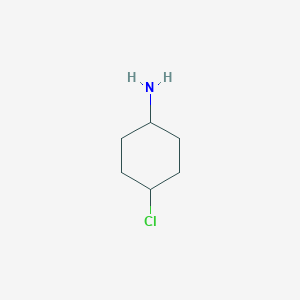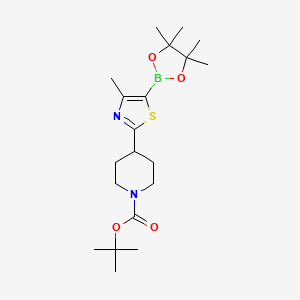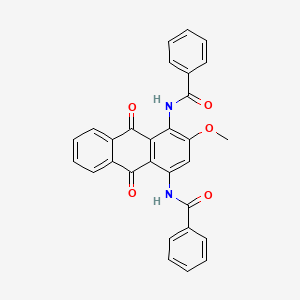![molecular formula C27H27N9Ru+ B13130774 Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)](/img/structure/B13130774.png)
Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) is a coordination compound that features a ruthenium ion complexed with three 2-(1-methyl-1H-imidazol-2-yl)pyridine ligands
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) typically involves the reaction of ruthenium precursors with 2-(1-methyl-1H-imidazol-2-yl)pyridine ligands under controlled conditions. One common method includes the use of ruthenium trichloride as the starting material, which is reacted with the ligands in the presence of a suitable solvent, such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, leading to changes in its oxidation state and coordination environment.
Reduction: The compound can also be reduced, which may affect its electronic properties and reactivity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of competing ligands and may be facilitated by heating or the use of catalysts .
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands .
科学的研究の応用
Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) has a wide range of applications in scientific research:
作用機序
The mechanism by which Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) exerts its effects involves its ability to coordinate with various substrates and catalyze reactions. The ruthenium center can undergo changes in oxidation state, facilitating electron transfer processes that are crucial for catalytic activity. In biological systems, the compound can interact with DNA and proteins, potentially disrupting cellular processes and leading to therapeutic effects .
類似化合物との比較
Tris(2,2’-bipyridine)ruthenium(II): Another ruthenium complex with similar coordination properties but different ligands.
Tris(1,10-phenanthroline)ruthenium(II): A compound with phenanthroline ligands, known for its photochemical properties.
Uniqueness: Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) is unique due to the presence of the imidazole-pyridine ligands, which provide distinct electronic and steric properties compared to other ruthenium complexes.
特性
分子式 |
C27H27N9Ru+ |
|---|---|
分子量 |
578.6 g/mol |
IUPAC名 |
2-(1-methylimidazol-2-yl)pyridine;ruthenium(1+) |
InChI |
InChI=1S/3C9H9N3.Ru/c3*1-12-7-6-11-9(12)8-4-2-3-5-10-8;/h3*2-7H,1H3;/q;;;+1 |
InChIキー |
BHMRDDJSZXTTDW-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1C2=CC=CC=N2.CN1C=CN=C1C2=CC=CC=N2.CN1C=CN=C1C2=CC=CC=N2.[Ru+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


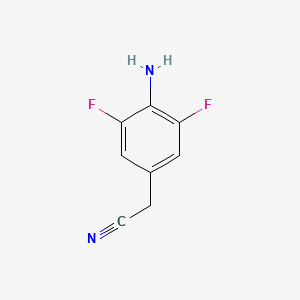
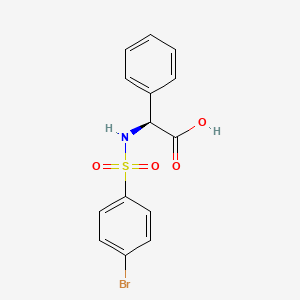


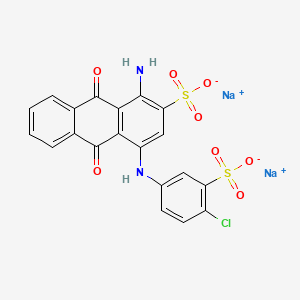
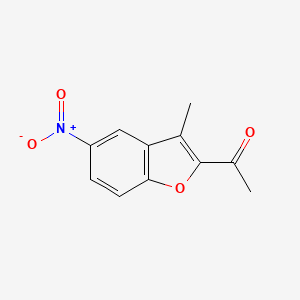


![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)

